Triptolide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Triptolide has a wide range of scientific research applications:

Mécanisme D'action

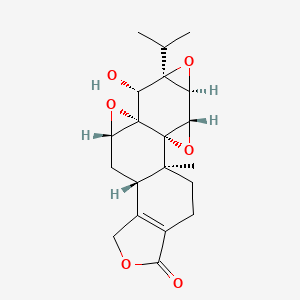

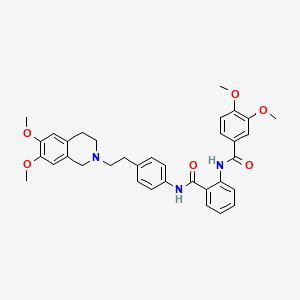

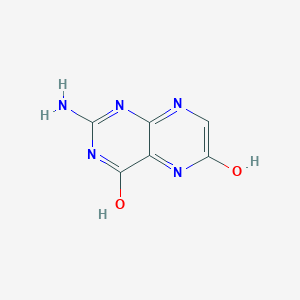

Triptolide is a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii. It has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor qualities .

Target of Action

This compound has several putative target proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been identified as major targets, with multiple this compound-resistant mutations existing in these proteins .

Mode of Action

This compound interacts with its targets in a complex manner. For instance, it has been found to covalently modify the Cys342 residue of XPB via its 12,13-epoxide group . This interaction renders cells nearly completely resistant to this compound . Furthermore, this compound has been implicated in inhibiting the activation of the JNK/PTEN-STAT3 signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been associated with the disruption of super-enhancer networks . It also induces multiple forms of regulated cell death (RCD), including apoptosis, autophagy, pyroptosis, and ferroptosis . Additionally, it has been found to inhibit the JAK/STAT3 pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties are a significant concern. Its poor solubility and bioavailability have been identified as major obstacles to its clinical application . Strategies such as the development of water-soluble prodrugs and targeted nanoparticles are being explored to overcome these challenges .

Result of Action

At the molecular and cellular level, this compound has been associated with diverse toxic effects, including membrane damage, mitochondrial disruption, metabolism dysfunction, endoplasmic reticulum stress, oxidative stress, apoptosis, and autophagy . It also exhibits cytotoxicity toward both tumor cells and cancer-associated fibroblasts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles can enhance its anti-inflammatory properties and reduce toxicity . .

Safety and Hazards

Triptolide is toxic if swallowed . It is not in clinical use due to severe toxicities and adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Despite the effectiveness of Triptolide in many diseases, its clinical application has been limited by the narrow therapeutic window, side effects associated with plasma drug fluctuations, low oral bioavailability, and poor patient compliance with the long and frequent dosing regimen . An extended drug release preparation may address these limitations . The issue of initial burst release and in vivo evaluations should be specifically investigated in the future .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le triptolide peut être synthétisé selon diverses méthodes. Une approche courante consiste à l'extraire de Tripterygium wilfordii à l'aide de solvants tels que l'acétate d'éthyle, le dichlorométhane et le méthanol . L'extrait subit plusieurs étapes de purification, y compris la chromatographie sur colonne et la recristallisation, pour isoler le this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle à partir de la matière végétale, suivie d'une purification. Le processus comprend le broyage de la plante, l'extraction avec des solvants et la purification de l'extrait en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation . Des méthodes avancées telles que la préparation de nanostructures et l'encapsulation de microsphères ont également été explorées pour améliorer la biodisponibilité et réduire la toxicité du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le triptolide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound qui ont été étudiés pour leurs propriétés pharmacologiques améliorées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Médecine : Investigué pour son potentiel dans le traitement des cancers, des maladies auto-immunes et des troubles inflammatoires.

Industrie : Utilisé dans le développement de produits de contrôle des ravageurs contraceptifs.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Inhibition du NF-κB : Le this compound inhibe la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), réduisant l'inflammation et les réponses immunitaires.

Induction de l'apoptose : Il favorise la mort cellulaire dans les cellules cancéreuses en diminuant l'expression de la protéine de choc thermique 70 (HSP70) et en affectant la libération de calcium.

Inhibition de la transcription : Le this compound agit comme un inhibiteur de la transcription, affectant l'expression de divers gènes impliqués dans la survie et la prolifération cellulaires.

Anti-angiogenèse : Il inhibe la formation de nouveaux vaisseaux sanguins, ce qui est crucial pour la croissance tumorale.

Comparaison Avec Des Composés Similaires

Le triptolide est souvent comparé à d'autres composés diterpénoïdes tels que le célastrol et l'oridonine :

Célastrol : Un autre composé bioactif de Tripterygium wilfordii, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Oridonine : Un diterpénoïde isolé de Rabdosia rubescens, connu pour ses effets antitumoraux et anti-inflammatoires.

La structure unique du this compound et ses multiples activités biologiques en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBIRQPKNDILPW-CIVMWXNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041144 | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38748-32-2 | |

| Record name | Triptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triptolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)